(1R,5S)-1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane
CAS No.:
Cat. No.: VC20388328
Molecular Formula: C10H19N
Molecular Weight: 153.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19N |
|---|---|
| Molecular Weight | 153.26 g/mol |
| IUPAC Name | (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane |
| Standard InChI | InChI=1S/C10H19N/c1-9(2)8-4-5-10(3,6-8)7-11-9/h8,11H,4-7H2,1-3H3/t8-,10+/m0/s1 |
| Standard InChI Key | XHOIXELAUYAUPH-WCBMZHEXSA-N |
| Isomeric SMILES | C[C@@]12CC[C@@H](C1)C(NC2)(C)C |
| Canonical SMILES | CC1(C2CCC(C2)(CN1)C)C |
Introduction
Structural Characterization
Molecular Architecture
The core structure of (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane consists of a bicyclic system comprising a seven-membered ring fused with a three-membered ring. The nitrogen atom occupies position 3, while methyl groups are located at positions 1, 4, and 4, with the latter two forming a geminal dimethyl configuration. The stereochemistry at positions 1 and 5 is defined as R and S, respectively, conferring chirality to the molecule .
The IUPAC name, (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane, reflects its bicyclic framework and substituent positions. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₉N | |
| Molecular weight | 153.26 g/mol | |
| CAS Registry Number | 651341-79-6 (base) | |
| 2031242-74-5 (hydrochloride) | ||
| InChIKey | FRAKHUZTNLUGPB-WPRPVWTQSA-N | |
| SMILES | C[C@]12CC@HNC2 |
Stereochemical Considerations
The (1R,5S) configuration imposes a specific three-dimensional arrangement, critical for interactions in chiral environments. Computational models derived from PubChem data illustrate a boat-like conformation for the bicyclo[3.2.1]octane system, with the nitrogen atom positioned equatorially . This geometry influences the compound’s reactivity and binding affinity in biological systems.
Synthesis and Derivatives
Structural Analogues
A closely related compound, (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane (CAS 465-49-6), shares the same molecular formula but differs in methyl group placement. Comparative analysis reveals that the 1,4,4-trimethyl variant exhibits greater steric hindrance around the nitrogen atom, potentially altering its physicochemical and pharmacological properties .
Physicochemical Properties
Solubility and Partitioning
The free base is likely lipophilic due to its hydrocarbon-rich structure, with calculated log P values (PubChem) indicating moderate hydrophobicity. Protonation of the amine group in the hydrochloride form enhances water solubility, making it suitable for aqueous formulations .
Chemical Reactivity
Acid-Base Behavior
The tertiary amine group (pKₐ ~9–10) can undergo protonation in acidic environments, forming water-soluble salts. This property is exploited in pharmaceutical formulations to improve bioavailability .
Applications and Biological Relevance
Pharmaceutical Intermediates
Azabicyclo compounds are prized in drug discovery for their ability to mimic bioactive conformations. The rigid scaffold of (1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane may serve as a core structure for neuromodulators or enzyme inhibitors, though specific biological data remain unpublished .
Agrochemistry
The compound’s lipophilicity and stability suggest potential as a precursor for herbicides or insecticides, leveraging its ability to penetrate waxy cuticles .
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